![molecular formula C15H17N5O2 B14209784 3-[4-Amino-1-(2-ethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenol CAS No. 833481-66-6](/img/structure/B14209784.png)
3-[4-Amino-1-(2-ethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-Amino-1-(2-ethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenol is an organic compound belonging to the class of phenylpyrazoles. This compound features a pyrazole ring fused with a pyrimidine ring, which is further substituted with an amino group and an ethoxyethyl group. The phenol group attached to the pyrazole ring adds to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3-[4-Amino-1-(2-ethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenol involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the amino group and the ethoxyethyl group. The final step involves the attachment of the phenol group. Reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
3-[4-Amino-1-(2-ethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates. In medicinal chemistry, it serves as a scaffold for designing inhibitors of specific enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Additionally, it is studied for its potential anticancer properties due to its ability to inhibit the proliferation of cancer cells .
Mécanisme D'action
The mechanism of action of 3-[4-Amino-1-(2-ethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenol involves its interaction with specific molecular targets, such as CDKs. By binding to the active site of these enzymes, it inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to interfere with key signaling pathways makes it a promising candidate for targeted cancer therapy .
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
- 3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
- 3-[4-Amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenol These compounds share the pyrazolo[3,4-d]pyrimidine core but differ in their substituents, which can significantly impact their biological activity and chemical properties. The unique combination of the ethoxyethyl group and the phenol group in 3-[4-Amino-1-(2-ethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenol contributes to its distinct pharmacological profile and potential therapeutic applications.
Propriétés
Numéro CAS |
833481-66-6 |
|---|---|
Formule moléculaire |
C15H17N5O2 |
Poids moléculaire |
299.33 g/mol |
Nom IUPAC |
3-[4-amino-1-(2-ethoxyethyl)pyrazolo[3,4-d]pyrimidin-3-yl]phenol |
InChI |
InChI=1S/C15H17N5O2/c1-2-22-7-6-20-15-12(14(16)17-9-18-15)13(19-20)10-4-3-5-11(21)8-10/h3-5,8-9,21H,2,6-7H2,1H3,(H2,16,17,18) |
Clé InChI |
ZUMSEHCIMSCAEU-UHFFFAOYSA-N |
SMILES canonique |
CCOCCN1C2=NC=NC(=C2C(=N1)C3=CC(=CC=C3)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


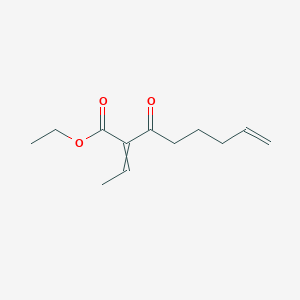
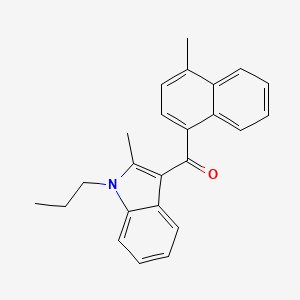


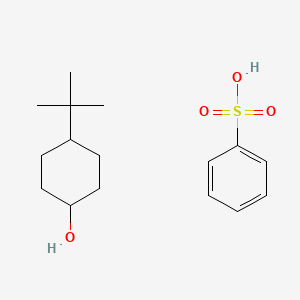
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-2-yl)methyl]-2H-indole-6-carboxamide](/img/structure/B14209738.png)
![N-[(2,4-Dimethoxyphenyl)methyl]-4-(2-oxocyclohexyl)butanamide](/img/structure/B14209740.png)
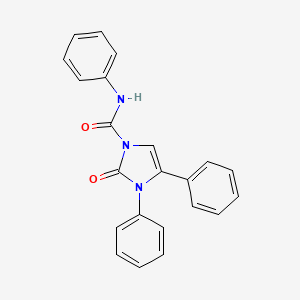
![2-[(4-Ethenylphenyl)methoxy]-6-methoxybenzaldehyde](/img/structure/B14209748.png)
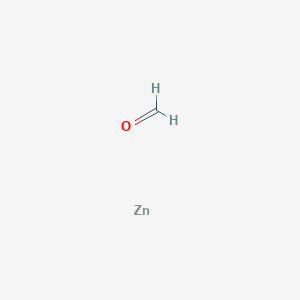
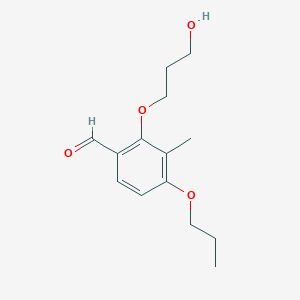
![1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trichloromethyl)-](/img/structure/B14209790.png)

![5-(2-bromophenyl)-N-[(E)-hydrazinylidenemethyl]penta-2,4-dienamide](/img/structure/B14209801.png)
